molecular formula C10H9Br2NO3 B3229290 (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 128502-57-8

(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B3229290
CAS No.: 128502-57-8
M. Wt: 350.99 g/mol
InChI Key: XPMBWJUCEIXOBO-ZETCQYMHSA-N
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Description

(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound features multiple functional groups, including bromine atoms, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Bischler-Napieralski Reaction: This method involves cyclodehydration of β-phenylethylamine derivatives to form tetrahydroisoquinoline derivatives.

  • Pictet-Gams Reaction: This reaction involves the cyclization of β-phenylethylamines with aldehydes in the presence of acid.

  • Pomeranz-Fritsch Reaction: This method involves the cyclization of β-phenylethylamines with α,β-unsaturated carbonyl compounds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the hydroxyl group to a ketone or aldehyde.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

  • Substitution: Bromine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Studied for its potential therapeutic applications in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with methoxy groups instead of bromine atoms.

  • D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar backbone but without the bromine atoms and hydroxyl group.

Uniqueness: (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3S)-6,8-dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBWJUCEIXOBO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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